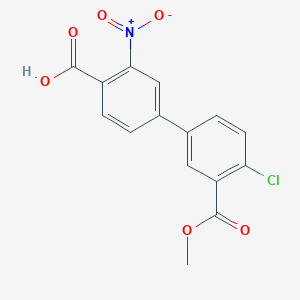
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid (MSA-PABA) is an organic compound with a molecular weight of 287.3 g/mol. It is a white solid, soluble in water and ethanol, and has a melting point of 121-123°C. MSA-PABA is a derivative of para-aminobenzoic acid (PABA) and is used in a variety of scientific research applications. It is also known as 3-Methylsulfonylamino-5-hydroxybenzoic acid, N-Methylsulfonyl-5-hydroxybenzoic acid, and 3-(Methylsulfonyl)aminophenyl 5-hydroxybenzoate.
Aplicaciones Científicas De Investigación
MSA-PABA is used in a variety of scientific research applications. It is a useful reagent for the synthesis of other compounds, such as derivatives of PABA, and has been used in the development of new drugs. It is also used in the synthesis of peptide and peptide-like molecules, and has been used as a substrate for the enzymatic synthesis of amino acids. Additionally, MSA-PABA has been used as a fluorescent probe for the detection of enzymes, and as a chromogenic reagent for the detection of proteins.
Mecanismo De Acción
MSA-PABA is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation. 5-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are also important mediators of inflammation. By inhibiting these enzymes, MSA-PABA may be able to reduce inflammation.
Biochemical and Physiological Effects
MSA-PABA has been shown to have anti-inflammatory and antioxidant effects in animal models. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress. Additionally, MSA-PABA has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MSA-PABA in laboratory experiments is its relatively low cost and availability. Additionally, MSA-PABA is relatively stable and can be stored at room temperature for long periods of time. The main limitation of using MSA-PABA is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
The potential applications of MSA-PABA are still being explored. Possible future directions include further research into its anti-inflammatory and antioxidant effects, as well as its potential use in the development of new drugs. Additionally, further research into the mechanism of action of MSA-PABA could lead to the development of more effective inhibitors of enzymes such as COX-2 and 5-LOX. Additionally, further research into the synthesis of MSA-PABA could lead to the development of more efficient and cost-effective methods of production.
Métodos De Síntesis
MSA-PABA can be synthesized from para-aminobenzoic acid (PABA) and methylsulfonyl chloride (MSCl) in a two-step process. In the first step, PABA is reacted with MSCl in the presence of a base such as sodium carbonate or potassium carbonate to form the intermediate product, 3-methylsulfonylaminophenyl benzoate. In the second step, the intermediate product is hydrolyzed with dilute hydrochloric acid to form MSA-PABA.
Propiedades
IUPAC Name |
3-hydroxy-5-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-21(19,20)15-12-4-2-3-9(6-12)10-5-11(14(17)18)8-13(16)7-10/h2-8,15-16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPBFOHSQSJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692063 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261940-69-5 |
Source


|
| Record name | 5-Hydroxy-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














